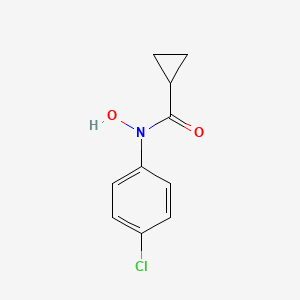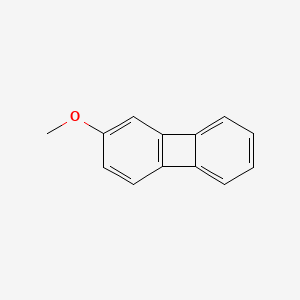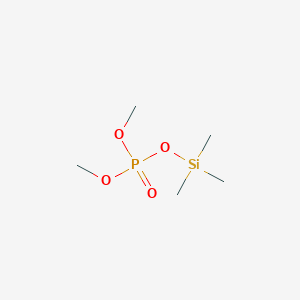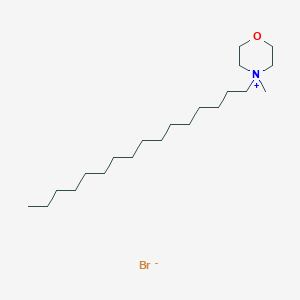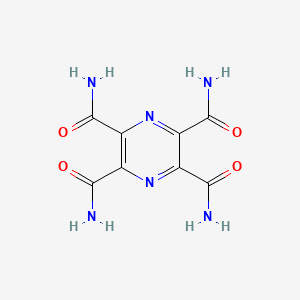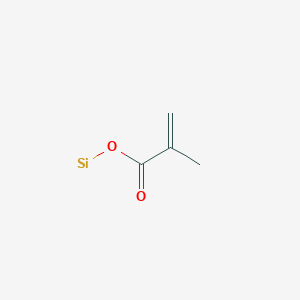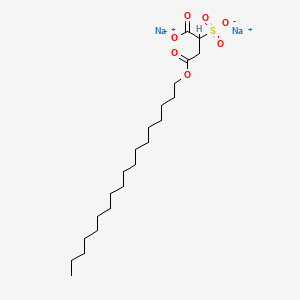
Disodium 4-stearyl sulfosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4-stearyl sulfosuccinate is a surfactant widely used in various industries due to its excellent surface-active properties. It is a disodium salt of the ester of sulfosuccinic acid and stearyl alcohol. This compound is known for its ability to reduce surface tension, making it an effective agent in formulations requiring emulsification, foaming, and wetting properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium 4-stearyl sulfosuccinate is synthesized through a two-step process involving esterification and sulfonation. The first step involves the reaction of maleic anhydride with stearyl alcohol to form stearyl maleate. This reaction typically occurs under acidic conditions and requires a catalyst to proceed efficiently. The second step involves the sulfonation of stearyl maleate with sodium bisulfite, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The final product is then purified through filtration and drying processes to obtain the desired surfactant .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4-stearyl sulfosuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are typically employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Disodium 4-stearyl sulfosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Utilized in pharmaceutical formulations to enhance drug solubility and bioavailability.
Industry: Widely used in cosmetics, personal care products, and cleaning agents due to its excellent foaming and emulsifying properties
Mécanisme D'action
The primary mechanism of action of disodium 4-stearyl sulfosuccinate is its surfactant effect. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where it helps stabilize emulsions by reducing the interfacial tension between oil and water phases .
Comparaison Avec Des Composés Similaires
Disodium 4-stearyl sulfosuccinate is often compared with other sulfosuccinate surfactants, such as disodium laureth sulfosuccinate and disodium alkyl ethoxy glucoside sulfosuccinate. While all these compounds share similar surfactant properties, this compound is unique due to its longer hydrophobic chain, which provides superior emulsifying and foaming properties .
Similar Compounds
- Disodium laureth sulfosuccinate
- Disodium alkyl ethoxy glucoside sulfosuccinate
- Sodium bis(2-ethylhexyl) sulfosuccinate (Docusate)
Propriétés
Numéro CAS |
26446-37-7 |
|---|---|
Formule moléculaire |
C22H40Na2O7S |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
disodium;4-octadecoxy-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C22H42O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-21(23)19-20(22(24)25)30(26,27)28;;/h20H,2-19H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Clé InChI |
GIBLJHXLTNHSEO-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


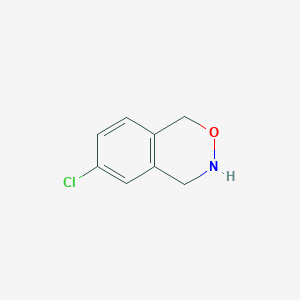
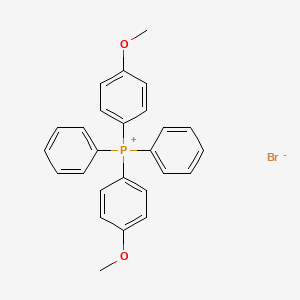
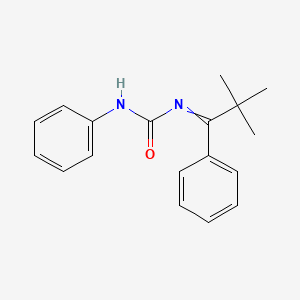
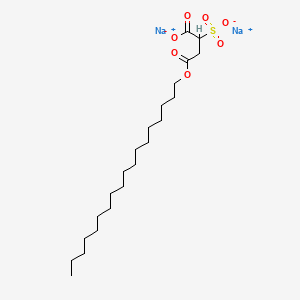
![5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14707676.png)
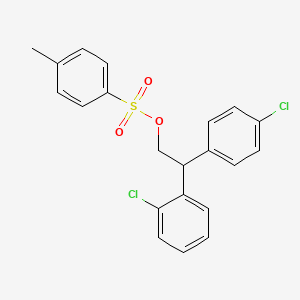

![Tetracyclo[14.3.1.12,6.19,13]docosa-1(20),2,4,6(22),9,11,13(21),16,18-nonaene](/img/structure/B14707696.png)
